molecular formula C15H18N2O4 B2879387 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1428365-86-9

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea

Cat. No. B2879387
CAS RN: 1428365-86-9
M. Wt: 290.319
InChI Key: PRXTWWJGJKHFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, also known as 'FMU', is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. FMU belongs to the class of urea derivatives and has a molecular formula of C15H16N2O4.

Mechanism of Action

The exact mechanism of action of FMU is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. FMU has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FMU has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer. FMU has also been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FMU in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using FMU is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on FMU. One potential area of research is the development of novel FMU derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of FMU with other anticancer agents. Additionally, the potential applications of FMU in other fields, such as neuroprotection and cardiovascular disease, could also be explored.

Synthesis Methods

FMU can be synthesized by the reaction of 3-(furan-3-yl)propan-1,2-diol with 2-methoxyphenyl isocyanate. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified using column chromatography.

Scientific Research Applications

FMU has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMU has also been shown to possess anti-inflammatory and antioxidant properties.

properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-14-5-3-2-4-12(14)17-15(19)16-8-6-13(18)11-7-9-21-10-11/h2-5,7,9-10,13,18H,6,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXTWWJGJKHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea

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